molecular formula C9H15N3O2 B2524753 Tert-butyl 2-(5-aminopyrazol-1-yl)acetate CAS No. 2248331-06-6

Tert-butyl 2-(5-aminopyrazol-1-yl)acetate

Cat. No. B2524753
CAS RN: 2248331-06-6
M. Wt: 197.238
InChI Key: IQCCCGOOWUZPRF-UHFFFAOYSA-N
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Description

Tert-butyl acetate, also known as TBAc, is a colorless flammable liquid with a fruity or camphor-like smell . It’s used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners . It’s manufactured from acetic acid and isobutylene .


Synthesis Analysis

Tert-butyl acetate can be synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate is linearly correlated with the ratio of Brönsted and Lewis acid amounts .


Molecular Structure Analysis

The molecular structure of tert-butyl acetate is represented by the linear formula CH3COOC(CH3)3 . It has a molecular weight of 116.16 .


Physical And Chemical Properties Analysis

Tert-butyl acetate is a colorless liquid with a fruity odor . It has a density of 0.8593 g/cm3 and a boiling point of 97.8 °C . It’s soluble in water at 0.8 wt% at 22 °C and is miscible in ether and ethanol .

Safety And Hazards

Tert-butyl acetate is a flammable liquid and vapor . It may cause respiratory irritation and drowsiness or dizziness . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “Tert-butyl 2-(5-aminopyrazol-1-yl)acetate” are not available, tert-butyl acetate has gained EPA volatile organic compound (VOC) exempt status , indicating its potential for increased use in various industries due to its lower environmental impact.

properties

IUPAC Name

tert-butyl 2-(5-aminopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-7(10)4-5-11-12/h4-5H,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCCCGOOWUZPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(5-aminopyrazol-1-yl)acetate

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